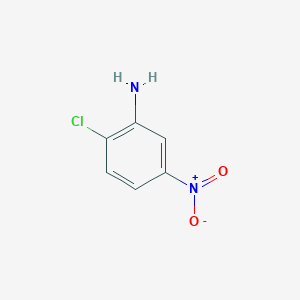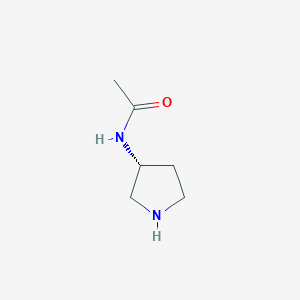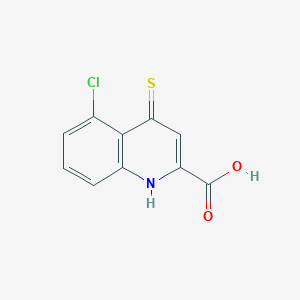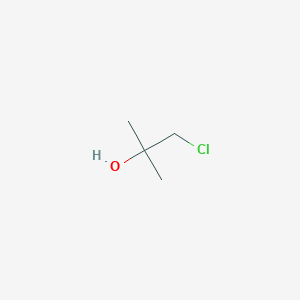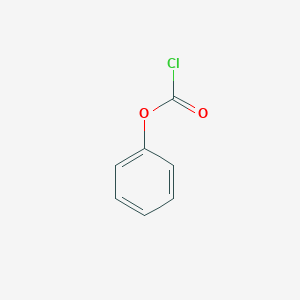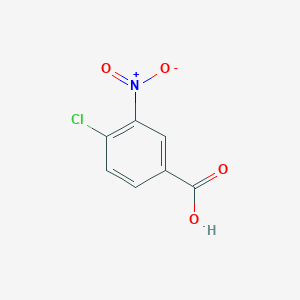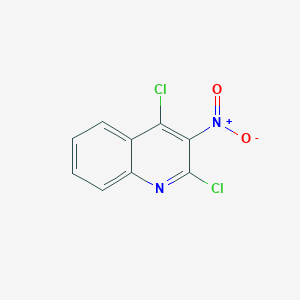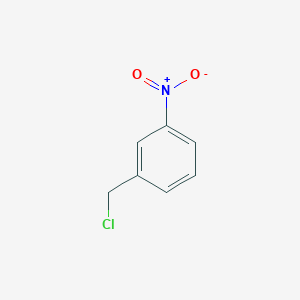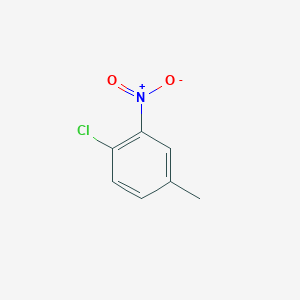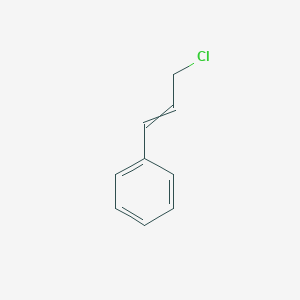
Cinnamyl chloride
概要
説明
Cinnamyl chloride is an organic compound with the linear formula C6H5CH=CHCH2Cl . It is a colorless liquid and is used as a building block in organic synthesis . It reacts regioselectively with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF to afford the α-substitution product .
Synthesis Analysis
Cinnamyl chloride can be synthesized from iodoalkanes in acetonitrile (CH3CN) using iron (II) phenanthroline (Fe(phen)3Cl2) as a catalyst . The reaction is carried out at 60°C and the resulting alkyl chloride product is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular formula of cinnamyl chloride is C9H9Cl . It has a molecular weight of 152.62 Da . The structure of cinnamyl chloride can be represented as a benzene ring (C6H5) attached to a chloropropene (CH=CHCH2Cl) group .Chemical Reactions Analysis
Cinnamyl chloride reacts regioselectively with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF to afford the α-substitution product . This reaction has been used in the enantioselective total synthesis of helioporins C and E, bioactive marine diterpenes .Physical And Chemical Properties Analysis
Cinnamyl chloride is a liquid at room temperature . It has a density of 1.096 g/mL at 25 °C and a refractive index (n20/D) of 1.584 . It has a boiling point of 108 °C at 12 mmHg and a melting point of -19 °C .科学的研究の応用
Synthesis of Bioactive Marine Diterpenes
Cinnamyl chloride is utilized in the enantioselective total synthesis of helioporins C and E, which are bioactive marine diterpenes . These compounds have significant potential in the development of new pharmaceuticals due to their biological activity.
Development of Biobased Plastics
Researchers are exploring the use of cinnamyl chloride derivatives for the research and development of biobased plastics . These plastics aim to reduce global warming by lowering carbon dioxide levels in the atmosphere. The photoactive properties of cinnamates derived from cinnamyl chloride are particularly useful in creating polymers with unique characteristics, such as photodeformability.
Antimicrobial Activity
Cinnamyl chloride serves as a starting material for synthesizing cinnamides and cinnamates, which exhibit antimicrobial activity against pathogenic fungi and bacteria . This application is crucial in the fight against drug-resistant microorganisms.
Organic Synthesis
In organic chemistry, cinnamyl chloride is used for regioselective reactions with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst . This process is important for creating α-substitution products, which are valuable intermediates in various organic syntheses.
Electrocarboxylation Catalyst
Cinnamyl chloride is involved in the electrocarboxylation process with CO2, where it acts as a substrate for silver encapsulated copper salen complexes . This application is significant in the field of catalysis and green chemistry, contributing to the development of more sustainable chemical processes.
Photoactive Functional Materials
The cinnamate derivatives from cinnamyl chloride are used to synthesize photoactive functional materials . These materials have applications in the creation of high-strength polyamides and polyimides, which are comparable to existing high-performance plastics but are derived from biobased sources.
Safety and Hazards
Cinnamyl chloride is classified as a skin irritant, skin sensitizer, and has specific target organ toxicity . It may cause respiratory irritation and is harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
作用機序
Target of Action
Cinnamyl chloride and its derivatives, such as cinnamides and cinnamates, primarily target pathogenic fungi and bacteria . These compounds interact with the ergosterol present in the fungal plasma membrane and the cell wall . In bacteria, the presence of an isopropyl group is important for antibacterial activity .
Mode of Action
Cinnamyl chloride and its derivatives directly interact with their targets, leading to changes in the structure and function of the targets . For instance, compounds 4 and 6 directly interact with the ergosterol present in the fungal plasma membrane and the cell wall . This interaction disrupts the integrity of the cell membrane, leading to cell death .
Biochemical Pathways
Cinnamyl chloride is involved in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .
Pharmacokinetics
It is known that cinnamyl alcohol, a related compound, is 66% absorbed through the skin and is rapidly absorbed from the gut .
Result of Action
The result of the action of cinnamyl chloride and its derivatives is the inhibition of the growth of pathogenic fungi and bacteria . They achieve this by disrupting the integrity of the cell membrane, leading to cell death .
特性
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
| Record name | Cinnamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
| Record name | Cinnamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Cinnamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cinnamyl chloride | |
CAS RN |
21087-29-6, 2687-12-9 | |
| Record name | Cinnamyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloroprop-1-enyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

